3-Ethoxy-5-(trifluoromethyl)picolinic acid
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Overview
Description
3-Ethoxy-5-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol It is a derivative of picolinic acid, characterized by the presence of an ethoxy group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like 3-Ethoxy-5-(trifluoromethyl)picolinic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(trifluoromethyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-Ethoxy-5-(trifluoromethyl)picolinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Industry: Used in the development of agrochemicals, materials science, and other industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins (ZFPs), altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of ZFPs, which are involved in various cellular processes, including viral replication and cell homeostasis.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the ethoxy group.
3-Methoxy-6-(trifluoromethyl)picolinic acid: Contains a methoxy group instead of an ethoxy group.
5-(Trifluoromethoxy)picolinic acid: Features a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
3-Ethoxy-5-(trifluoromethyl)picolinic acid is unique due to the combination of its ethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-6-3-5(9(10,11)12)4-13-7(6)8(14)15/h3-4H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTWGNULSXOKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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